Magnesium Carbonate, Light Powder, USP

Description

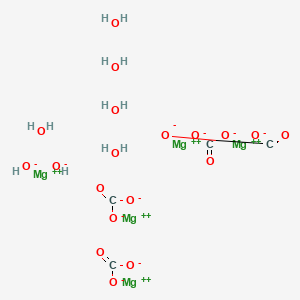

Magnesium Carbonate, Light Powder, USP, is a hydrated basic magnesium carbonate with the chemical formula 4MgCO₃·Mg(OH)₂·5H₂O (basic magnesium carbonate) . It complies with the United States Pharmacopeia (USP) standards, requiring a magnesium oxide (MgO) equivalence of 40.0–43.5% . This compound is characterized by its low density (apparent volume ≥100 mL for 15 g before settling), white color, and friable texture . It is practically insoluble in water but dissolves in dilute acids with effervescence, releasing carbon dioxide .

Key applications include its use as:

- A pharmaceutical excipient in antacids, laxatives, and dietary supplements .

- A filler and flame retardant in polymers, construction materials, and cosmetics due to its thermal stability and CO₂-release properties during combustion .

- A neutralizing agent in veterinary medicine for rumen acidosis mitigation .

Properties

Molecular Formula |

C4H12Mg5O19 |

|---|---|

Molecular Weight |

485.65 g/mol |

IUPAC Name |

pentamagnesium;tetracarbonate;dihydroxide;pentahydrate |

InChI |

InChI=1S/4CH2O3.5Mg.7H2O/c4*2-1(3)4;;;;;;;;;;;;/h4*(H2,2,3,4);;;;;;7*1H2/q;;;;5*+2;;;;;;;/p-10 |

InChI Key |

SXKPPTNZIUYFJR-UHFFFAOYSA-D |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis Methodologies

Carbonation Method

Reaction Mechanism

The carbonation method involves reacting magnesium hydroxide (Mg(OH)₂) with carbon dioxide (CO₂) to form magnesium bicarbonate (Mg(HCO₃)₂), which thermally decomposes into basic magnesium carbonate. The overall reaction sequence is:

$$

\text{Mg(OH)}2 + 2\text{CO}2 \rightarrow \text{Mg(HCO}3\text{)}2 \quad \text{(dissolution)}

$$

$$

5\text{Mg(HCO}3\text{)}2 \xrightarrow{\Delta} 4\text{MgCO}3\cdot\text{Mg(OH)}2\cdot4\text{H}2\text{O} + 6\text{CO}2 \uparrow \quad \text{(decomposition)}

$$

This method is favored for its scalability and minimal byproduct generation.

Process Steps

- Slaking of Calcium Lime : Calcium oxide (CaO) is hydrated to form calcium hydroxide (Ca(OH)₂), which reacts with magnesium sulfate (MgSO₄) in waste streams to precipitate Mg(OH)₂ and crystalline calcium sulfate (CaSO₄).

- Carbonation : Mg(OH)₂ slurry is treated with CO₂ gas at 20–65°C, achieving a pH of 7.5–9.0 to form Mg(HCO₃)₂.

- Thermal Decomposition : The bicarbonate solution is heated to 85–90°C, yielding basic magnesium carbonate (4MgCO₃·Mg(OH)₂·4H₂O).

- Filtration and Drying : The precipitate is vacuum-filtered, washed to remove chloride residues, and dried at 105°C to obtain the light powder.

Key Parameters

Soda Ash Method

Reaction Mechanism

This method employs sodium carbonate (Na₂CO₃) to precipitate magnesium carbonate from magnesium salts (e.g., MgCl₂, MgSO₄):

$$

\text{MgCl}2 + \text{Na}2\text{CO}3 \rightarrow \text{MgCO}3 + 2\text{NaCl}

$$

The product is often a mixture of MgCO₃·3H₂O and basic magnesium carbonate, requiring careful pH control.

Process Steps

- Mixing : A 10–15% MgCl₂ solution is combined with 20% Na₂CO₃ solution at 40–50°C under vigorous stirring.

- Aging : The slurry is aged for 2–4 hours to enhance crystallinity.

- Washing and Drying : The precipitate is washed with deionized water until chloride-free (AgNO₃ test) and dried at 80–90°C.

Limitations

Hydrometallurgical Waste Utilization Method

Innovation and Workflow

A patented method (CN101519219A) repurposes magnesium sulfate (MgSO₄) from hydrometallurgical waste:

- Precipitation : Ca(OH)₂ is added to MgSO₄-rich waste, forming Mg(OH)₂ and CaSO₄.

- Carbonation : Mg(OH)₂ is carbonated with CO₂ recycled from decomposition steps.

- Resource Recovery : CaSO₄ is calcined to produce SO₂ for sulfuric acid synthesis, enhancing sustainability.

Advantages

Quality Control and USP Compliance

Analytical Specifications

Data from industrial batches (Niranbio Chemical) demonstrate compliance with USP41 standards:

| Test Parameter | USP Limit | Typical Result |

|---|---|---|

| Soluble Salts | ≤1.0% | 0.4% |

| Acid-Insoluble Substances | ≤0.05% | 0.01% |

| Calcium (Ca) | ≤0.45% | 0.06% |

| Iron (Fe) | ≤200 ppm | 30 ppm |

| Bulk Density | ≤0.20 g/mL | 0.09 g/mL |

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Energy Intensity | Environmental Impact |

|---|---|---|---|---|

| Carbonation | 85–90 | 99.5 | Moderate | Low (CO₂ recycling) |

| Soda Ash | 75–80 | 98.0 | High | Moderate (Na+ waste) |

| Hydrometallurgical | 88–92 | 99.8 | Low | Low (waste valorization) |

Chemical Reactions Analysis

Types of Reactions

Magnesium carbonate hydroxide pentahydrate undergoes several types of chemical reactions, including:

Decomposition: When heated, it decomposes to form magnesium oxide (MgO), carbon dioxide (CO₂), and water (H₂O).

Acid-Base Reactions: It reacts with acids to produce magnesium salts, water, and carbon dioxide. For example, with hydrochloric acid (HCl), the reaction is[ \text{MgCO}_3 (s) + 2 \text{HCl} (aq) \rightarrow \text{MgCl}_2 (aq) + \text{H}_2\text{O} (l) + \text{CO}_2 (g) ]

Common Reagents and Conditions

Common reagents used in reactions with magnesium carbonate hydroxide pentahydrate include hydrochloric acid, sulfuric acid, and nitric acid. The reactions typically occur at room temperature and atmospheric pressure .

Major Products

The major products formed from these reactions are magnesium salts, such as magnesium chloride, magnesium sulfate, and magnesium nitrate, along with carbon dioxide and water .

Scientific Research Applications

Magnesium carbonate hydroxide pentahydrate has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of high-purity magnesium oxide and other magnesium compounds.

Biology: It serves as a component in the preparation of culture media for microbial growth.

Medicine: It is used as an antacid and laxative due to its ability to neutralize stomach acid and promote bowel movements.

Industry: It is employed as a filler in rubber and plastics, a drying agent, and an inerting agent to prevent coal dust explosions .

Mechanism of Action

The mechanism of action of magnesium carbonate hydroxide pentahydrate varies depending on its application:

Antacid: It neutralizes stomach acid by reacting with hydrochloric acid to form magnesium chloride and carbon dioxide, thus relieving symptoms of heartburn and indigestion.

Laxative: It draws water into the intestines, promoting bowel movements and relieving constipation.

Inerting Agent: It reduces the risk of coal dust explosions by acting as a flame retardant and suppressing the combustion process .

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Density (g/cm³) | MgO Content | Solubility in Water | Key Application |

|---|---|---|---|---|

| Light MgCO₃ (USP) | 0.5 | 40–43.5% | Insoluble | Pharmaceuticals |

| Heavy MgCO₃ | 2.16 | 40–45% | Insoluble | Chemical manufacturing |

| MgO | 3.58 | 100% | Reacts | Refractories |

| CaCO₃ | 2.71 | N/A | Insoluble | Construction |

Table 2: Neutralizing Efficiency in Rumen Acid

| Compound | pH Increase (vs. Control) | Reactivity Profile |

|---|---|---|

| Light MgCO₃ | Moderate | Sustained buffering |

| MgO | High | Rapid neutralization |

| CaCO₃ | Low | Limited effect |

Q & A

Q. What are the USP specifications for Magnesium Carbonate, Light Powder, and how are they validated experimentally?

The USP defines Magnesium Carbonate, Light Powder as a hydrated basic magnesium carbonate containing 40.0–43.5% MgO (as MgO basis). Validation involves:

- Assay : Titration with 1N sulfuric acid and back-titration using 1N NaOH, adjusting for calcium content via atomic absorption spectroscopy (AAS) .

- Impurity Limits : Chlorides (≤0.5%), sulfates (≤0.3%), arsenic (≤1 ppm), and heavy metals (e.g., Pb ≤5 ppm) are quantified via gravimetric analysis, colorimetric methods, or AAS .

- Acid Insolubles : Residue after HCl treatment must not exceed 0.05% .

Q. How do the physicochemical properties of light vs. heavy magnesium carbonate impact experimental design?

Light magnesium carbonate has a lower bulk density (apparent volume ≥100 mL/15 g) compared to the heavy form (≤60 mL/15 g), affecting dosing in formulations. Its solubility in dilute acids (with effervescence) and insolubility in water necessitate careful solvent selection for dissolution studies .

Q. What standardized methods are used to distinguish Magnesium Carbonate, Light Powder from other hydrated forms?

- X-ray Diffraction (XRD) : Peaks at specific 2θ angles (e.g., 32°, 42°) confirm the crystalline structure of light magnesium carbonate [(MgCO₃)₃·Mg(OH)₂·3H₂O] .

- Thermogravimetric Analysis (TGA) : Dehydration steps at 100–300°C and decomposition at ~600°C validate hydration states .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles across pharmacopeial standards (e.g., Ph. Eur. vs. USP)?

Discrepancies, such as chloride limits (USP: ≤0.5% vs. Ph. Eur.: ≤300 mg/kg ), require cross-validation:

- Method Harmonization : Use ion chromatography with suppressed conductivity detection to achieve high sensitivity (<1 ppm) .

- Trace Metal Analysis : Inductively coupled plasma mass spectrometry (ICP-MS) ensures compliance with multiple standards (e.g., As ≤1 ppm in USP vs. ≤2 ppm in JP) .

Q. What experimental strategies optimize the synthesis of high-purity Magnesium Carbonate, Light Powder for drug delivery systems?

Q. How do magnesium carbonate’s acid-neutralizing properties influence its role in antacid formulations, and what interactions require mitigation?

Q. What advanced techniques characterize the role of magnesium carbonate in composite materials (e.g., excipient blends)?

- Scanning Electron Microscopy (SEM) : Reveals porous, irregular morphology, enhancing adsorption capacity for APIs .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies hydroxyl (3700 cm⁻¹) and carbonate (1450 cm⁻¹) functional groups to assess hydration stability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.